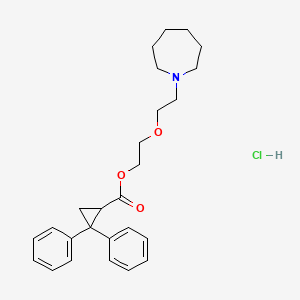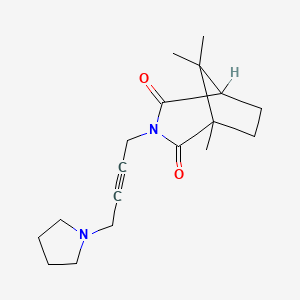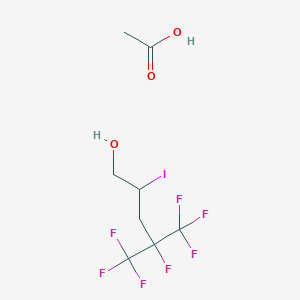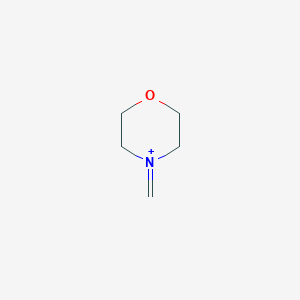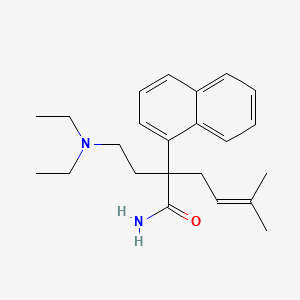
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamide group with diethylaminoethyl, 3-methyl-2-butenyl, and 1-naphthyl groups, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis may include acetic anhydride, diethylamine, and naphthalene derivatives. Reaction conditions such as temperature, pressure, and catalysts play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters and purification techniques, such as distillation and chromatography, are essential to achieve high-quality products. Safety measures and environmental considerations are also critical in the industrial production process.
化学反应分析
Types of Reactions
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may explore its biological activity and potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its therapeutic properties and potential use in drug development.
Industry: It may find applications in the production of specialty chemicals, materials, and other industrial products.
作用机制
The mechanism by which Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- exerts its effects depends on its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
Similar compounds to Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- include other acetamide derivatives with different substituents. Examples may include:
- Acetamide, N,N-diethyl-
- Acetamide, 2-(dimethylaminoethyl)-
- Acetamide, 2-(2-methyl-2-butenyl)-
Uniqueness
The uniqueness of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties
属性
CAS 编号 |
50765-89-4 |
|---|---|
分子式 |
C23H32N2O |
分子量 |
352.5 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H32N2O/c1-5-25(6-2)17-16-23(22(24)26,15-14-18(3)4)21-13-9-11-19-10-7-8-12-20(19)21/h7-14H,5-6,15-17H2,1-4H3,(H2,24,26) |
InChI 键 |
MPEKZXIZMHBUPD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC(CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
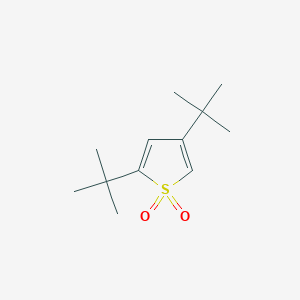
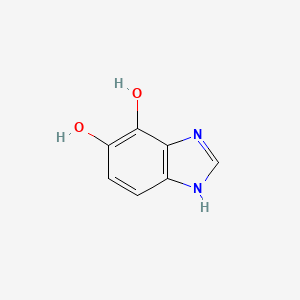
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
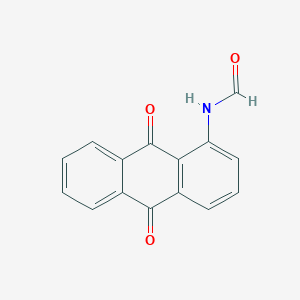

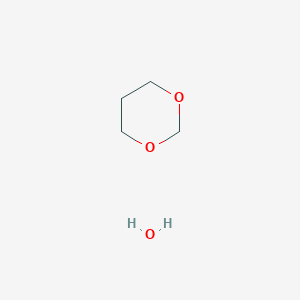
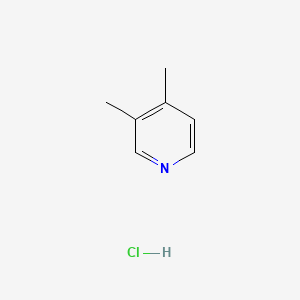
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
